molecular formula C15H17ClN4O3 B2640839 3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide CAS No. 2034411-64-6

3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide

Cat. No.: B2640839
CAS No.: 2034411-64-6
M. Wt: 336.78
InChI Key: MOPHIKSPZAXXEG-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide is a chemical compound that features a chlorophenyl group and a triazinylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide typically involves the reaction of 3-chlorobenzylamine with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction temperature is maintained at a moderate level to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of amides and esters.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

Uniqueness

3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide is unique due to the presence of both a chlorophenyl group and a triazinylmethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-22-14-18-12(19-15(20-14)23-2)9-17-13(21)7-6-10-4-3-5-11(16)8-10/h3-5,8H,6-7,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPHIKSPZAXXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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